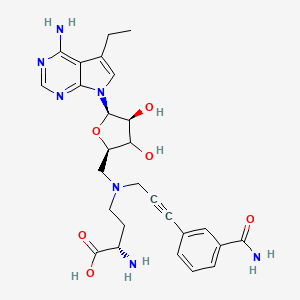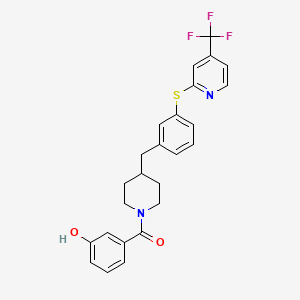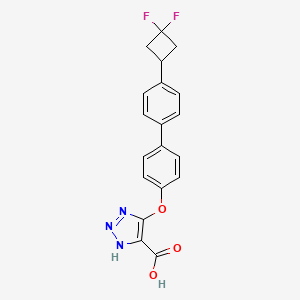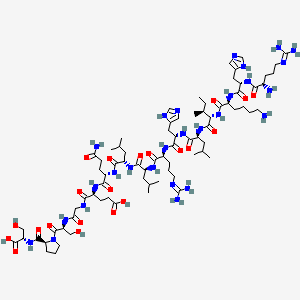
Nnmt-IN-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nnmt-IN-5 is a compound that acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide to form 1-methylnicotinamide. NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This compound is of significant interest due to its potential therapeutic applications in these areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nnmt-IN-5 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include:
Formation of the Core Structure: This involves the construction of the core scaffold of the molecule through a series of organic reactions such as cyclization, condensation, or coupling reactions.
Functional Group Modifications: Introduction of various functional groups to the core structure to enhance its inhibitory activity. This may involve reactions like alkylation, acylation, or halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反応の分析
Types of Reactions
Nnmt-IN-5 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Reagents such as halides, acids, and bases are commonly used under various conditions (e.g., reflux, room temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
科学的研究の応用
Nnmt-IN-5 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of NNMT and its effects on metabolic pathways.
Biology: Investigated for its role in modulating cellular processes such as methylation, gene expression, and metabolic regulation.
Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, diabetes, and neurodegenerative disorders.
作用機序
Nnmt-IN-5 exerts its effects by inhibiting the activity of NNMT. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, forming 1-methylnicotinamide. By inhibiting NNMT, this compound can alter the levels of nicotinamide and its metabolites, affecting various cellular processes such as:
Epigenetic Regulation: Changes in methylation patterns can influence gene expression.
Metabolic Pathways: Altered levels of nicotinamide adenine dinucleotide (NAD+) can impact cellular energy metabolism.
Signal Transduction: Modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Nnmt-IN-5 can be compared with other NNMT inhibitors such as:
JBSNF-000028: A tricyclic small molecule inhibitor that reduces MNA levels and has shown efficacy in metabolic disorder models.
Macrocyclic Peptides: Noncompetitive inhibitors that bind to NNMT and downregulate MNA production.
Bisubstrate Inhibitors: Compounds that mimic the structure of NNMT substrates and inhibit its activity.
This compound is unique due to its specific binding affinity and inhibitory potency, making it a valuable tool for studying NNMT-related pathways and developing therapeutic strategies.
特性
分子式 |
C27H33N7O6 |
|---|---|
分子量 |
551.6 g/mol |
IUPAC名 |
(2S)-2-amino-4-[[(2R,4S,5R)-5-(4-amino-5-ethylpyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid |
InChI |
InChI=1S/C27H33N7O6/c1-2-16-12-34(25-20(16)23(29)31-14-32-25)26-22(36)21(35)19(40-26)13-33(10-8-18(28)27(38)39)9-4-6-15-5-3-7-17(11-15)24(30)37/h3,5,7,11-12,14,18-19,21-22,26,35-36H,2,8-10,13,28H2,1H3,(H2,30,37)(H,38,39)(H2,29,31,32)/t18-,19+,21?,22-,26+/m0/s1 |
InChIキー |
ARRLEUMLRYMFPO-MEIWVERMSA-N |
異性体SMILES |
CCC1=CN(C2=NC=NC(=C12)N)[C@H]3[C@H](C([C@H](O3)CN(CC[C@@H](C(=O)O)N)CC#CC4=CC(=CC=C4)C(=O)N)O)O |
正規SMILES |
CCC1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CN(CCC(C(=O)O)N)CC#CC4=CC(=CC=C4)C(=O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
